(2S)-2-amino-2-(5-bromopyridin-3-yl)ethan-1-oldihydrochloride
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Overview
Description
(2S)-2-amino-2-(5-bromopyridin-3-yl)ethan-1-oldihydrochloride is a chemical compound that belongs to the class of amino alcohols It is characterized by the presence of an amino group, a bromopyridine moiety, and an ethan-1-ol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-amino-2-(5-bromopyridin-3-yl)ethan-1-oldihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-bromopyridine and (S)-2-aminoethanol.
Bromination: The bromination of pyridine is carried out using bromine or a brominating agent to introduce the bromine atom at the desired position on the pyridine ring.
Amination: The brominated pyridine is then subjected to amination using (S)-2-aminoethanol under suitable reaction conditions, such as the presence of a base and a solvent.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions and equipment. The process may include:
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Automated Systems: Employing automated systems for precise control of reaction parameters and monitoring.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: (2S)-2-amino-2-(5-bromopyridin-3-yl)ethan-1-oldihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base and a solvent.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced amino alcohols.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
(2S)-2-amino-2-(5-bromopyridin-3-yl)ethan-1-oldihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S)-2-amino-2-(5-bromopyridin-3-yl)ethan-1-oldihydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Binding: Interacting with cellular receptors to modulate signaling pathways.
Pathway Modulation: Affecting various biochemical pathways involved in cellular processes.
Comparison with Similar Compounds
(2S)-2-amino-2-(5-bromopyridin-3-yl)ethan-1-oldihydrochloride can be compared with other similar compounds, such as:
(2S)-2-amino-2-(5-chloropyridin-3-yl)ethan-1-oldihydrochloride: Similar structure but with a chlorine atom instead of bromine.
(2S)-2-amino-2-(5-fluoropyridin-3-yl)ethan-1-oldihydrochloride: Similar structure but with a fluorine atom instead of bromine.
(2S)-2-amino-2-(5-iodopyridin-3-yl)ethan-1-oldihydrochloride: Similar structure but with an iodine atom instead of bromine.
Uniqueness: The presence of the bromine atom in this compound imparts unique chemical properties, such as increased reactivity in substitution reactions and potential biological activities.
Properties
Molecular Formula |
C7H11BrCl2N2O |
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Molecular Weight |
289.98 g/mol |
IUPAC Name |
(2S)-2-amino-2-(5-bromopyridin-3-yl)ethanol;dihydrochloride |
InChI |
InChI=1S/C7H9BrN2O.2ClH/c8-6-1-5(2-10-3-6)7(9)4-11;;/h1-3,7,11H,4,9H2;2*1H/t7-;;/m1../s1 |
InChI Key |
AKFJHTWVXSUYPE-XCUBXKJBSA-N |
Isomeric SMILES |
C1=C(C=NC=C1Br)[C@@H](CO)N.Cl.Cl |
Canonical SMILES |
C1=C(C=NC=C1Br)C(CO)N.Cl.Cl |
Origin of Product |
United States |
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